molecular formula C11H8N5O4P B13433700 [(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid

[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid

Cat. No.: B13433700
M. Wt: 305.19 g/mol
InChI Key: WEQYBMHJHXRZKK-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H8N5O4P

Molecular Weight

305.19 g/mol

IUPAC Name

(7-cyano-4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methylphosphonic acid

InChI

InChI=1S/C11H8N5O4P/c12-4-6-1-2-8-7(3-6)13-11(17)10-15-14-9(16(8)10)5-21(18,19)20/h1-3H,5H2,(H,13,17)(H2,18,19,20)

InChI Key

WEQYBMHJHXRZKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)C3=NN=C(N23)CP(=O)(O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Cyclization

The triazoloquinoxaline scaffold is commonly synthesized from quinoxaline derivatives bearing appropriate substituents to allow ring closure with triazole formation. One reported method involves:

  • Starting from 2-iodophenyl-substituted propiolamides or quinoxaline precursors
  • Performing a tandem azide-alkyne cycloaddition (click chemistry) to form the triazole ring fused onto the quinoxaline core
  • Using Ullmann-type copper-catalyzed C-N coupling to close the fused ring system

This method allows for the efficient and regioselective construction of thetriazolo[4,3-a]quinoxaline framework under mild conditions with good yields.

Eco-Friendly Catalysts and Conditions

Recent advancements have introduced more sustainable protocols employing:

  • Palladium on alumina catalysts for photoredox-catalyzed cyclizations
  • Hydrogen gas generated in situ by electrolysis for nitro group reduction
  • Dimethyl carbonate as a greener methylating agent replacing toxic methyl iodide or dimethyl sulfate

These improvements enhance the environmental profile and scalability of the synthesis.

Attachment of the Methyl-Phosphonic Acid Moiety

Reaction Conditions and Yields

Typical conditions include:

  • Alkylation in polar aprotic solvents (e.g., DMF, DMSO)
  • Use of bases like potassium carbonate to facilitate nucleophilic substitution
  • Hydrolysis under acidic conditions (e.g., HCl aqueous solution) to afford the phosphonic acid

Reported yields for these transformations are generally moderate to high, depending on the purity of intermediates and reaction optimization.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Cyclization to form triazoloquinoxaline core Tandem azide-alkyne cycloaddition, Ullmann coupling, Cu or Pd catalysts Good yields (60-80%) Sustainable catalysts used in recent methods
2 Cyanation at 7-position Copper(I) cyanide or nitrile-substituted precursors Moderate to good yields Requires control to avoid side reactions
3 N-alkylation with halomethyl phosphonate ester Alkyl halide, base (K2CO3), polar aprotic solvent Moderate to high yields Followed by hydrolysis to phosphonic acid
4 Hydrolysis of phosphonate esters Acidic aqueous conditions (e.g., HCl) High yield Produces free phosphonic acid group

Research Outcomes and Analytical Data

  • The synthesized compound exhibits expected physicochemical properties consistent with its structure, including molecular weight 324.23 g/mol and characteristic NMR signals for the phosphonic acid and triazoloquinoxaline moieties.
  • Biological screening of related triazoloquinoxaline derivatives has demonstrated promising activity profiles, suggesting the importance of the phosphonic acid group for biological function.
  • The use of greener synthetic methods has improved reaction yields and reduced hazardous waste, supporting sustainable pharmaceutical development.

Chemical Reactions Analysis

Nucleophilic Substitution at the Phosphonic Acid Group

The phosphonic acid moiety enables salt formation and esterification under mild conditions. For example:

Reaction TypeConditionsProductYieldSource
Salt Formation NaOH (aqueous, room temperature)Sodium phosphonate derivative>90%
Esterification Methanol/H<sup>+</sup> catalystMethyl phosphonate ester75–85%

These reactions are critical for modifying solubility and bioavailability in pharmaceutical applications .

Functional Group Transformations Involving the Cyano Group

The cyano (-CN) group undergoes hydrolysis and reduction:

Reaction TypeConditionsProductYieldSource
Acidic Hydrolysis H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, refluxCarboxylic acid derivative60–70%
Catalytic Reduction H<sub>2</sub>, Pd/CPrimary amine derivative80–90%

The carboxylic acid product can further participate in amidation or esterification .

Electrophilic Aromatic Substitution

The electron-deficient triazoloquinoxaline core undergoes selective halogenation:

Reaction TypeConditionsProductYieldSource
Bromination Br<sub>2</sub>/FeBr<sub>3</sub>3-Bromo-triazoloquinoxaline derivative50–60%
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-Nitro-triazoloquinoxaline derivative40–50%

These reactions enable further derivatization via cross-coupling (e.g., Suzuki-Miyaura) .

Cross-Coupling Reactions

Brominated derivatives participate in palladium-catalyzed couplings:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura Aryl boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>Biaryl-triazoloquinoxaline65–75%
Buchwald-Hartwig Amine, Pd(OAc)<sub>2</sub>Aminated-triazoloquinoxaline70–80%

These reactions expand structural diversity for drug discovery .

Coordination Chemistry

The phosphonic acid group forms stable complexes with divalent metal ions:

Reaction TypeConditionsProductStability Constant (log K)Source
Mg<sup>2+</sup> Complex MgCl<sub>2</sub>, pH 7.4Mg-phosphonate chelate4.2
Ca<sup>2+</sup> Complex Ca(OH)<sub>2</sub>, aqueousCa-phosphonate chelate3.8

Such complexes are studied for enzyme inhibition and metal-organic frameworks .

Oxidation and Reduction of the Triazole Ring

The triazole ring undergoes redox reactions under controlled conditions:

Reaction TypeConditionsProductYieldSource
Oxidation KMnO<sub>4</sub>, acidicTriazole N-oxide derivative55–65%
Reduction NaBH<sub>4</sub>, ethanolPartially saturated triazoline60–70%

Photochemical Reactivity

UV irradiation induces structural rearrangements:

Reaction TypeConditionsProductQuantum YieldSource
Photolysis UV-C (254 nm), acetonitrileRing-opened quinoxaline derivative0.12

Key Insights:

  • The phosphonic acid group enhances solubility and metal-binding capacity.

  • The triazoloquinoxaline core directs electrophilic substitution to the 3-position .

  • Functional group interplay (e.g., cyano hydrolysis followed by phosphonate esterification) enables multi-step syntheses .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazolo Heterocycle Family

(a) 3-(1,2,4-Triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide
  • Key Differences: Replaces the quinoxaline ring with a pyridine core. Crystalline salt forms (patented) improve solubility and stability for therapeutic use .
  • Applications : Designed for medical use (e.g., kinase inhibition or oncology), contrasting with the target compound’s role as a reference standard .
(b) 5-[(Diethoxyphosphinyl)difluoromethyl]-1H-indole-2-carboxylic Acid (CAS 1233086-50-4)
  • Key Differences: Indole backbone instead of quinoxaline-triazolo. Diethoxyphosphinyl and difluoromethyl groups increase metabolic stability and alter electronic properties.
  • Applications : Likely used in drug discovery for enzyme modulation (e.g., phosphotransferases) .

Functional Group Comparisons

Compound Core Structure Key Functional Groups Molecular Weight Applications
Target Compound (CAS 159891-54-0) Quinoxaline-triazolo Cyano, phosphonic acid 305.19 Analytical reference, drug impurity studies
3-(Triazolo[4,3-a]pyridin-3-ylethynyl)benzamide derivative (Patent EP) Pyridine-triazolo Trifluoromethyl, piperazine-methyl ~550 (estimated) Therapeutic crystalline salts
5-[(Diethoxyphosphinyl)difluoromethyl]-1H-indole-2-carboxylic Acid Indole Diethoxyphosphinyl, difluoromethyl 347.22 Enzyme-targeted drug discovery
CZC24832 (CAS 1159824-67-5) Unspecified Likely kinase-targeting groups ~400 (estimated) Kinase inhibition research

Physicochemical and Stability Properties

  • Solubility: The target compound’s phosphonic acid group enhances water solubility compared to non-ionic analogues like the pyridine-triazolo derivative. However, crystalline salt forms of the latter (e.g., hydrochloride) may offer superior formulation stability .
  • Analytical Rigor : The target compound is validated via HPLC, HNMR, and MS under regulatory guidelines (e.g., ANVISA RDC 166), ensuring high purity (>95%) for reference standards . Similar compounds (e.g., indole derivatives) lack such extensive certification.

Key Differentiators and Research Implications

  • Structural Uniqueness: The quinoxaline-triazolo-phosphonic acid combination is rare, enabling selective interactions in analytical assays (e.g., metal chelation) .
  • Stability vs. Bioavailability : While the target compound prioritizes analytical stability, structurally modified analogues (e.g., salts) focus on pharmacokinetic optimization .
  • Industrial Relevance : The target’s role as a reference standard underscores its importance in regulatory compliance, unlike exploratory research compounds .

Biological Activity

[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid (CAS No. 159891-54-0) is a compound of interest due to its complex structure and potential biological activities. With a molecular formula of C11H8N5O4P and a molecular weight of 305.19 g/mol, this compound is derived from diethylphosphonoacetic acid and has applications in various synthetic pathways and biological evaluations.

Chemical Structure

The compound features a triazoloquinoxaline core which is known for its diverse biological activities. The presence of the phosphonic acid group enhances its reactivity and potential interaction with biological targets.

PropertyValue
Catalogue NumberIM048023
CAS No.159891-54-0
Molecular FormulaC11H8N5O4P
Molecular Weight305.19 g/mol

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest, particularly in anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

A study evaluating various derivatives of triazoloquinoxaline compounds found that certain structural modifications led to significant anti-inflammatory effects. For instance, compounds similar to this compound showed potent inhibition of nitric oxide (NO) release in RAW264.7 cells under lipopolysaccharide (LPS) stimulation. This inhibition was linked to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the inhibition of COX-2 and iNOS pathways .

Neuroprotective Effects

In related studies involving triazoloquinoxaline derivatives, there was notable binding affinity observed at glycine/NMDA receptors. These receptors play a crucial role in synaptic plasticity and memory function. The ability of these compounds to modulate receptor activity suggests potential applications in neuroprotection and treatment of neurodegenerative diseases .

Case Studies

  • In Vitro Evaluation : A series of synthesized compounds were tested for their anti-inflammatory properties using RAW264.7 macrophages. The most active compound demonstrated a reduction in NO production by over 50%, indicating significant anti-inflammatory potential .
  • In Vivo Models : In animal models of acute inflammation, compounds structurally related to this compound exhibited reduced ear swelling in xylene-induced models compared to controls like ibuprofen .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Triazole Ring : Essential for interaction with biological targets.
  • Phosphonic Acid Group : Enhances solubility and bioavailability.

Modifications at various positions on the quinoxaline scaffold have been shown to affect potency and selectivity significantly.

Q & A

Q. Validation methods :

  • In vitro assays : Measure inhibition of inflammatory mediators (e.g., NO production in RAW264.7 macrophages) .
  • Molecular docking : Predict interactions with targets like cyclooxygenase-2 (COX-2) or GABA receptors .

What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

Basic Research Question

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and phosphonic acid protons (δ 3.5–4.5 ppm). The fused triazoloquinoxaline ring causes distinct splitting patterns .
  • IR spectroscopy : Confirm P=O (1250–1200 cm⁻¹) and C≡N (2250 cm⁻¹) groups .
  • HPLC-MS : Monitor purity and detect byproducts using reverse-phase C18 columns with ESI ionization .

How do researchers resolve contradictions in biological activity data for triazoloquinoxaline derivatives, particularly when comparing in vitro and in vivo results?

Advanced Research Question
Discrepancies often arise from:

  • Metabolic instability : Phosphonic acid derivatives may undergo hydrolysis in vivo, reducing efficacy .
  • Off-target effects : High lipophilicity in some analogs may lead to nonspecific binding.

Q. Resolution strategies :

  • Pharmacokinetic profiling : Measure plasma stability and tissue distribution.
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., alkyl vs. aryl groups at the 1-position) to isolate critical pharmacophores .

What are the recommended protocols for evaluating the anticonvulsant activity of this compound, and how do they align with existing triazoloquinoxaline pharmacophores?

Advanced Research Question
Anticonvulsant evaluation follows NIH protocols :

  • Maximal electroshock (MES) test : Assess seizure suppression in rodents.
  • Subcutaneous pentylenetetrazole (scPTZ) test : Screen for GABAergic activity .

Q. Key pharmacophores :

  • Triazoloquinoxaline core : Mimics benzodiazepine binding to GABA_A receptors.
  • Phosphonic acid group : Enhances blood-brain barrier penetration compared to carboxylates .

How can reaction conditions be optimized to improve the yield of this compound during scale-up?

Basic Research Question
Optimization strategies include:

  • Catalyst screening : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Maintain 80–100°C during phosphorylation to minimize side reactions.

What computational methods are employed to predict the physicochemical properties of this compound, and how do they correlate with experimental data?

Advanced Research Question

  • DFT calculations : Predict pKa values (phosphonic acid ≈ 2.1 and 7.4) and logP (≈1.8) .
  • Molecular dynamics (MD) simulations : Model hydration shells around the phosphonic acid group to assess solubility .

What are the structural determinants of anti-inflammatory activity in triazoloquinoxaline-phosphonic acid hybrids?

Advanced Research Question
Critical determinants include:

  • Electron-deficient triazole ring : Stabilizes hydrogen bonding with COX-2 active sites.
  • Spatial arrangement : The 4-oxo group and phosphonic acid must align to inhibit NF-κB signaling .

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